5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that belongs to the class of triazoles It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Mode of Action
It’s known that triazole compounds can interact with their targets via nitrogen and sulfur groups, multiple bonds, and aromatic rings . This interaction can lead to changes in the target’s function, affecting downstream biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol . Factors such as solution temperature, exposure time, and the nature of the electrolyte can affect the adsorption of the compound .
Biochemical Analysis
Biochemical Properties
5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase. These interactions are primarily due to the thiol group, which can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. Additionally, this compound can act as a ligand for metal ions, influencing metalloenzymes’ function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the MAPK/ERK pathway, leading to increased cell proliferation. Conversely, it can also induce apoptosis through the activation of caspases and the mitochondrial pathway . Furthermore, this compound affects gene expression by modulating transcription factors such as NF-κB and AP-1, thereby influencing cellular metabolism and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The thiol group in this compound can form covalent bonds with cysteine residues in enzymes, leading to their inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, it can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, thereby modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. This compound can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it influences mitochondrial function and apoptosis. Additionally, this compound can be found in the nucleus, where it interacts with DNA and transcription factors, modulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid hydrazide with carbon disulfide in the presence of an alkali to form potassium dithiocarbazinate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: 5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development. It has been investigated for its potential use in treating diseases such as cancer, infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the creation of catalysts and other industrial applications .
Comparison with Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Comparison: Compared to similar compounds, 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-phenyl-4-propyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGVLMVJJZIJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359207 | |
Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26029-08-3 | |
Record name | 2,4-Dihydro-5-phenyl-4-propyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26029-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.